molecular formula C8H9ClN2O3 B8338493 2-(2-Chloro-ethoxy)-6-nitro-phenylamine

2-(2-Chloro-ethoxy)-6-nitro-phenylamine

Cat. No. B8338493
M. Wt: 216.62 g/mol
InChI Key: KAGMABJVGLXKLQ-UHFFFAOYSA-N
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Description

2-(2-Chloro-ethoxy)-6-nitro-phenylamine is a useful research compound. Its molecular formula is C8H9ClN2O3 and its molecular weight is 216.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-ethoxy)-6-nitro-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-ethoxy)-6-nitro-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

2-(2-chloroethoxy)-6-nitroaniline

InChI

InChI=1S/C8H9ClN2O3/c9-4-5-14-7-3-1-2-6(8(7)10)11(12)13/h1-3H,4-5,10H2

InChI Key

KAGMABJVGLXKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OCCCl)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-3-nitrophenol (10.0 g, 64.9 mmol, commercially available from Aldrich) was dissolved in 200 mL 2-butanone, potassium carbonate (18.0 g, 0.13 mol) and dichloroethane (15 mL) were added. The suspension was refluxed for 20 hours. The reaction was allowed to cool to room temperature and filtered through a plug of Celite and the retained solid residue was washed with ethyl acetate. The combined filtrate was concentrated under reduced pressure. The crude material was redissolved in 200 mL of ethyl acetate, washed with water, 1N sodium hydroxide solution water, saturated sodium chloride solution dried over anhydrous sodium sulfate, filtered and concentrated at reduced pressure to give 9.8 g of 2-(2-Chloroethoxy)-6-nitroaniline (70% yield), which was used without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.80 (d, 1H), 6.95 (d, 1H), 6.61 (dd, 1H), 6.42 (b, 2H), 4.30 (t, 2H), 3.90 (t, 2H). MS (EI): 217 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A slurry containing 2-amino-3-nitrophenol (32.0 g, 0.208 mol), 1,2-dichloroethane (260.0 g, 2.65 mol), potassium carbonate (35.0 g, 0.252 mol) and 2-butanone (750 mL) was refluxed for 24 hr. The mixture was cooled, filtered and the solids were washed with ethyl acetate. The filtrate was concentrated to an oily residue that was dissolved in ethyl acetate (500 mL). The organic layer was washed with 1 N sodium hydroxide (250 mL), water (500 mL), and brine (2×500 mL), dried over anhydrous magnesium sulfate. Concentration of the filtered solution and trtuation of the residue with hexane afforded 37.8 g (84.6%) of product as an orange solid, mp 71-73° C.; MS (+)PBEI m/e 216/218 (M+).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
84.6%

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